

Spectroscopic Data for 5-Amino-2,4-difluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-2,4-difluorophenol

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Abstract

This technical guide provides a summary of available spectroscopic information for the compound **5-Amino-2,4-difluorophenol** (CAS No. 113512-71-3). Despite a comprehensive search of publicly available databases and literature, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound could not be located. This document addresses this data gap by presenting the known physical and chemical properties of **5-Amino-2,4-difluorophenol**. Furthermore, as a proxy for understanding its potential spectroscopic characteristics, this guide provides detailed experimental data and protocols for a closely related isomer, 4-Amino-2,5-difluorophenol. This information is intended to serve as a valuable reference point for researchers working with and synthesizing fluorinated aminophenols.

Introduction to 5-Amino-2,4-difluorophenol

5-Amino-2,4-difluorophenol is a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and materials science.^[1] The presence of fluorine atoms can significantly influence a molecule's physicochemical properties, such as its acidity, basicity, lipophilicity, and metabolic stability. The compound has a molecular formula of $C_6H_5F_2NO$ and a molecular weight of 145.11 g/mol.^[1] It is described as a solid at room temperature.^[1]

Spectroscopic Data (Representative Isomer: 4-Amino-2,5-difluorophenol)

As experimental spectroscopic data for **5-Amino-2,4-difluorophenol** is not readily available, we present the data for its isomer, 4-Amino-2,5-difluorophenol (CAS No. 120103-19-7), to provide an illustrative example of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for 4-Amino-2,5-difluorophenol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.03	s	1H	OH
6.64-6.53	m	1H	Ar-H
4.67	s	2H	NH ₂

Solvent: DMSO-d₆

¹³C NMR Data for 4-Amino-2,5-difluorophenol

Due to the lack of publicly available experimental ¹³C NMR data for 4-Amino-2,5-difluorophenol, a table for these values cannot be provided at this time.

Infrared (IR) Spectroscopy

Specific experimental IR data for 4-Amino-2,5-difluorophenol is not available in the searched resources. However, the expected characteristic absorption bands for the functional groups present in the molecule are listed below.

Predicted IR Absorption Bands for Aminophenols

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3400-3200	O-H, N-H	Stretching
1620-1560	N-H	Bending
1500-1400	C=C	Aromatic Ring Stretching
1300-1200	C-O	Stretching
1250-1000	C-F	Stretching
1200-1000	C-N	Stretching

Mass Spectrometry (MS)

The exact mass of **5-Amino-2,4-difluorophenol** is 145.0339 g/mol . In a mass spectrum, one would expect to observe the molecular ion peak [M]⁺ at or near this m/z value. Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, or HF.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic compounds like aminophenols.

NMR Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to avoid interfering signals. ¹H and ¹³C NMR spectra are then acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

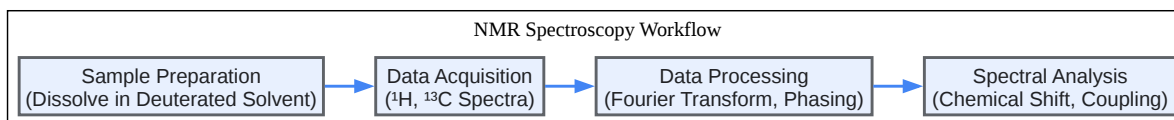
Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

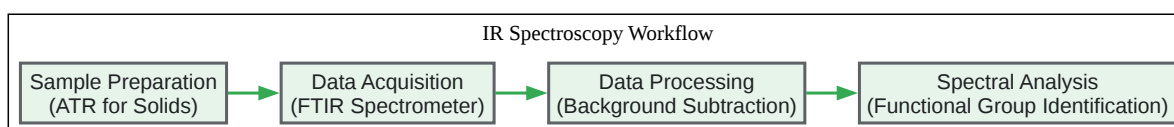
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques discussed.



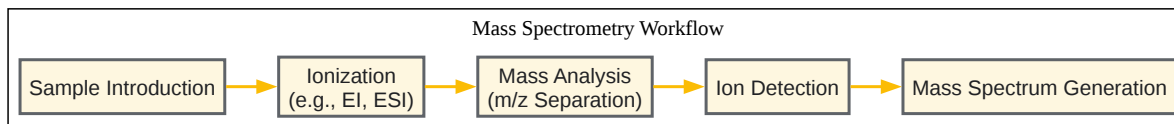
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Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.



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Caption: General workflow for Infrared (IR) spectroscopy.



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Caption: General workflow for Mass Spectrometry (MS).

Conclusion

While direct experimental spectroscopic data for **5-Amino-2,4-difluorophenol** remains elusive in the public domain, this guide provides a foundational understanding of its properties and expected spectral behavior. The included data for the isomer 4-Amino-2,5-difluorophenol, along with generalized experimental protocols and workflows, offers a valuable resource for researchers in the field. It is recommended that researchers synthesizing or working with **5-Amino-2,4-difluorophenol** perform their own analytical characterization to obtain definitive spectroscopic data.

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References

- 1. 113512-71-3 | 5-AMINO-2,4-DIFLUOROPHENOL [fluoromart.com]
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